Tetrabromoethylene
Description
Contextualization of Tetrabromoethylene within Halogenated Hydrocarbon Chemistry
Halogenated hydrocarbons are organic compounds containing at least one halogen atom. This class of compounds is significant in various industrial applications and research fields. science.gov The introduction of halogens into hydrocarbons can drastically alter their physical and chemical properties, leading to a wide range of applications. science.gov
This compound is a fully brominated alkene, which gives it distinct properties compared to its chlorinated or fluorinated counterparts. wikipedia.org The carbon-bromine bond is weaker than the carbon-chlorine or carbon-fluorine bond, which influences its reactivity.
The high density of this compound, approximately 3 g/mL, is a key characteristic attributed to its four bromine atoms. smolecule.com This property has been historically exploited for mineral separation, where it can separate denser minerals from lighter ones. smolecule.comwikipedia.org
Evolution of Research Interests in this compound Chemistry
Historically, research into this compound was driven by its practical applications, such as its use as a solvent for fats, oils, and waxes, and in mineral separation. smolecule.comchembk.com Its potential as a fungicide and bactericide also garnered interest. wikipedia.orgsmolecule.com Early research focused on its synthesis, often involving the bromination of acetylene (B1199291) or the dehydrobromination of pentabromoethane (B1585512). wikipedia.orgsmolecule.com
In recent years, research has shifted towards more specialized applications. For instance, its role in organic synthesis as a source of bromine or as a building block for more complex molecules is an area of active investigation. Studies have also explored its vibrational spectrum to understand its molecular structure and bonding. aip.org
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C2Br4 wikipedia.org |
| Molar Mass | 343.638 g·mol−1 wikipedia.org |
| Appearance | Colorless crystals wikipedia.orgchemicalbook.com |
| Melting Point | 50-57.5 °C wikipedia.orgchembk.com |
| Boiling Point | 226-227 °C wikipedia.orgchembk.com |
| Density | ~3 g/mL smolecule.com |
Current Challenges and Motivations for Advanced this compound Investigations
A significant motivation for the continued investigation of this compound and other halogenated hydrocarbons is their potential environmental impact. sdu.edu.cn Research is ongoing to understand their fate in the environment, including their transformation through processes like hydrolysis and redox reactions. epa.gov
From a synthetic chemistry perspective, challenges remain in developing more efficient and environmentally benign methods for the synthesis and use of this compound. The development of new catalytic systems for reactions involving this compound is an area of interest.
Furthermore, the unique electronic properties of halogenated compounds are driving research into their potential use in materials science. For example, the study of halogen bonding in crystals containing tetrabromoethane suggests possibilities for designing new materials with specific properties. mdpi.comresearchgate.net
Table 2: Research Focus on this compound
| Research Area | Key Objectives |
|---|---|
| Environmental Science | Understanding environmental fate and developing remediation strategies. sdu.edu.cnepa.gov |
| Organic Synthesis | Developing new synthetic methods and applications as a reagent. smolecule.comchembk.com |
| Materials Science | Exploring its use in the design of new materials with tailored properties. tcichemicals.com |
| Spectroscopy | Characterizing its molecular structure and dynamics. aip.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
79-28-7 |
|---|---|
Molecular Formula |
C2Br4 |
Molecular Weight |
343.64 g/mol |
IUPAC Name |
1,1,2,2-tetrabromoethene |
InChI |
InChI=1S/C2Br4/c3-1(4)2(5)6 |
InChI Key |
OVRRJBSHBOXFQE-UHFFFAOYSA-N |
SMILES |
C(=C(Br)Br)(Br)Br |
Canonical SMILES |
C(=C(Br)Br)(Br)Br |
boiling_point |
226.0 °C |
melting_point |
56.5 °C |
Other CAS No. |
79-28-7 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tetrabromoethylene
Dehydrohalogenation Pathways to Tetrabromoethylene
Dehydrohalogenation, the removal of a hydrogen halide from a substrate, is a fundamental reaction in organic synthesis for creating unsaturated compounds. In the context of this compound synthesis, this pathway primarily involves the dehydrobromination of a suitable precursor.
Dehydrobromination of Pentabromoethane (B1585512) for this compound Synthesis
A primary method for synthesizing this compound involves the dehydrobromination of pentabromoethane (C₂HBr₅). wikipedia.orgsmolecule.com This reaction is an elimination reaction where a hydrogen atom and a bromine atom are removed from adjacent carbon atoms of pentabromoethane, leading to the formation of a carbon-carbon double bond and the desired product, this compound.
One documented procedure involves treating pentabromoethane with a 16 M aqueous solution of sodium hydroxide (B78521) (NaOH) at room temperature. oup.com The reaction mixture is stirred for several hours, after which the product is extracted with an organic solvent like diethyl ether. This method has been reported to yield this compound in high purity and good yield, with one study achieving an 81% yield. oup.com The reaction proceeds as follows:
C₂HBr₅ + NaOH → C₂Br₄ + NaBr + H₂O
The use of a strong base like NaOH facilitates the removal of the acidic proton and the bromide ion. The reaction conditions, such as temperature and concentration of the base, can be optimized to maximize the yield and purity of the final product.
| Reactant | Reagent | Solvent | Reaction Time | Yield |
| Pentabromoethane | 16 M aq. NaOH | None (aqueous) | 5 hours | 81% |
Electrophilic Bromination Strategies for this compound Formation
Electrophilic bromination involves the addition of bromine to an unsaturated precursor. This method is a cornerstone for the synthesis of various brominated compounds.
Bromination of Dibromoethylene Precursors to this compound
This compound can be synthesized through the bromination of dibromoethylene (C₂H₂Br₂). wikipedia.org This reaction involves the addition of a bromine molecule (Br₂) across the double bond of dibromoethylene. The reaction is typically carried out in a solvent such as chloroform (B151607). wikipedia.org
The process involves the electrophilic attack of the bromine molecule on the electron-rich double bond of dibromoethylene, leading to the formation of a bromonium ion intermediate. This intermediate is then attacked by a bromide ion to yield this compound. Both cis- and trans-isomers of 1,2-dibromoethylene (B146495) can be used as starting materials. nih.gov
C₂H₂Br₂ + Br₂ → C₂Br₄
This method is part of a multi-step synthesis starting from acetylene (B1199291), which is first brominated to form dibromoethylene, and then further brominated to the final product. wikipedia.orgvaia.com
Organometallic Approaches in this compound Synthesis
Organometallic chemistry offers unique pathways for the formation of carbon-halogen bonds, often proceeding through mechanisms distinct from traditional organic reactions.
Reaction of Mercuric Acetylide with Bromine for this compound Production
An alternative synthesis route involves the reaction of mercuric acetylide (HgC₂) with bromine. wikipedia.orgsmolecule.com This method represents an organometallic approach to producing this compound. Although less common, it provides a viable pathway to the desired compound. The reaction involves the treatment of mercuric acetylide with elemental bromine, resulting in the formation of this compound.
Oxidative Halogenation Routes for this compound
Oxidative halogenation presents another avenue for the synthesis of halogenated compounds, where an oxidizing agent is used in conjunction with a halogen source.
One such method is the oxybromination of butane (B89635). In this process, butane is reacted with free oxygen and bromine under specific conditions to yield this compound. wikipedia.orgsmolecule.com This method is notable as it starts from a simple alkane.
Electrochemical methods also offer a "green" approach to halogenation. nih.gov While specific examples for this compound are not detailed in the provided search results, electrochemical oxidative halogenation has been successfully applied to a broad range of substrates, including alkynes. nih.gov This technique typically involves the use of a sodium halide (like NaBr) and a hydrogen halide (like HBr) under metal-catalyst- and exogenous-oxidant-free conditions, suggesting its potential applicability for this compound synthesis. nih.gov
| Precursor | Reagents | Method |
| Butane | O₂, Br₂ | Oxybromination |
| Alkynes (general) | NaBr, HBr | Electrochemical Oxidation |
Chemical Reactivity and Mechanistic Investigations of Tetrabromoethylene
Oxidative Transformations of Tetrabromoethylene
The double bond in this compound is susceptible to oxidative cleavage under strong oxidizing conditions. This reactivity allows for its conversion into other valuable chemical intermediates.
This compound undergoes an oxidative transformation when treated with fuming nitric acid (HNO₃). researchgate.netresearchgate.net Fuming nitric acid, a potent oxidizing agent, reacts with this compound to yield tribromoacetyl bromide. researchgate.netresearchgate.net This reaction involves the cleavage of the carbon-carbon double bond and the introduction of an oxygen atom, converting the ethylene (B1197577) structure into an acetyl derivative. The high concentration of nitrogen dioxide in fuming nitric acid facilitates this aggressive oxidation. sioc-journal.cn The resulting compound, tribromoacetyl bromide, is a useful intermediate in further organic syntheses. masterorganicchemistry.com
This compound as a Reagent in Organic Synthesis
Beyond being a substrate for transformations, this compound is a key reagent in the construction of complex organic molecules, particularly in the synthesis of organotellurium compounds.
This compound plays a crucial role in an optimized synthesis of tetratellurafulvalene (TTeF), a π-donor molecule used in the creation of organic conductors. acs.orgias.ac.in In the final cyclization step of the TTeF synthesis, a lithium ditellurolate intermediate is reacted with a tetrahaloethylene. ias.ac.inmdpi.com A systematic study demonstrated that using this compound in this step significantly improves the reproducible yield of TTeF to over 20-26%, compared to approximately 12% when other haloethylenes are used. acs.orgias.ac.in The slow addition of this compound during this cyclization step is critical, as it favors the desired intramolecular reactions that produce TTeF. ias.ac.inmdpi.com
| Reagent in Final Cyclization Step | Reported Yield of TTeF | Reference |
|---|---|---|
| Tetrachloroethylene (B127269) | ~5% (purified), 36% (crude) | nih.gov |
| This compound | >20-26% (reproducible, purified) | acs.orgias.ac.in |
In the synthesis of tetratellurafulvalene, the choice of tetrahaloethylene reagent has a significant impact on the formation of unwanted byproducts. ias.ac.inmdpi.com The use of this compound in place of tetrachloroethylene in the final cyclization step reduces the formation of oligomeric byproducts. ias.ac.in This mitigation is attributed to the difference in reactivity between the two reagents, with this compound favoring the intramolecular cyclization required to form tetratellurafulvalene over the intermolecular reactions that lead to polymer and oligomer formation. ias.ac.inmdpi.com The slower, more controlled reaction with this compound enhances the selectivity towards the desired product.
Role of this compound in Optimized Syntheses of Tetratellurafulvalene
Formation Mechanisms of this compound in Radical Processes
This compound can be formed through various reaction pathways, including those involving radical intermediates. These processes often occur under specific conditions, such as in the presence of light or at high temperatures.
The formation of this compound can be mechanistically linked to the dimerization of dibromocarbene (:CBr₂), a highly reactive intermediate. Dibromocarbene can be generated from precursors like bromoform (B151600) (CHBr₃) through processes such as photolysis or reaction with a strong base. masterorganicchemistry.comacs.org For instance, the photolysis of bromoform can lead to the cleavage of a carbon-bromine or carbon-hydrogen bond, initiating a pathway to carbene formation. researchgate.netias.ac.in
While carbenes are well-known to react with alkenes to form cyclopropanes, they can also theoretically undergo dimerization. acs.org In this context, two dibromocarbene molecules could couple to form this compound (Br₂C=CBr₂).
Reaction Pathway: 2 :CBr₂ (Dibromocarbene) → Br₂C=CBr₂ (this compound)
Although this dimerization is a plausible radical process, the direct synthesis of this compound via this specific photochemical pathway is not as extensively documented as other carbene reactions. The generation of dibromocarbene itself, however, is a well-established process in radical and photochemical chemistry. masterorganicchemistry.comacs.org
Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₂Br₄ |
| Fuming Nitric Acid | HNO₃ (+ NO₂) |
| Tribromoacetyl Bromide | C₂Br₄O |
| Tetratellurafulvalene | C₆H₄Te₄ |
| Tetrachloroethylene | C₂Cl₄ |
| Lithium Ditellurolate | C₂H₂Li₂Te₂ |
| Dibromocarbene | :CBr₂ |
| Bromoform | CHBr₃ |
| Nitrogen Dioxide | NO₂ |
Advanced Spectroscopic Characterization and Vibrational Analysis of Tetrabromoethylene
Infrared (IR) Spectroscopy of Tetrabromoethylene
Infrared (IR) spectroscopy is a powerful technique for probing the vibrational modes of molecules. For this compound, IR studies have been crucial in establishing a comprehensive vibrational assignment.
Analysis of Vibrational Modes and Assignments for this compound
The vibrational spectrum of this compound has been thoroughly analyzed, leading to a complete and satisfactory assignment of its fundamental vibrational modes. aip.orgresearchgate.net The infrared spectrum of C₂Br₄, observed in various solvents and as a liquid, has provided key data for these assignments. aip.orgaip.org The fundamental frequencies, measured in cm⁻¹, have been assigned to their respective symmetry species within the D₂h point group of the molecule. aip.org
Aided by force constant calculations, a definitive vibrational assignment for this compound has been established. aip.orgresearchgate.net The fundamental vibrational frequencies are presented in the table below.
| Symmetry Species | Vibrational Mode Description | Frequency (cm⁻¹) |
| a₁g | C=C stretch | 1535 |
| a₁g | C-Br stretch | 265 |
| a₁g | CBr₂ deformation | 144 |
| b₁g | C-Br stretch | 880 |
| b₁g | CBr₂ rock | 208 |
| b₂ᵤ | C-Br stretch | 766 |
| b₂ᵤ | CBr₂ rock | 119 |
| b₃ᵤ | C-Br stretch | 635 |
| b₃ᵤ | CBr₂ wag | 188 |
| a₁ᵤ | Torsion | 66 |
| b₁ᵤ | CBr₂ wag | 245 |
| b₂g | CBr₂ twist | 464 |
Data sourced from Mann et al. (1956) aip.org
Solvent and Phase Effects on this compound Infrared Spectra
The physical state and the solvent environment can influence the infrared spectrum of a compound. matanginicollege.ac.in For this compound, spectra have been recorded in the liquid state and in various solvents such as carbon disulfide (CS₂), carbon tetrachloride (CCl₄), and methylcyclohexane (B89554) (H₃C-C₆H₁₁). aip.org While detailed quantitative studies on the solvent effects on C₂Br₄'s IR spectrum are not extensively documented in the provided results, it is a general principle that solvent polarity can affect the frequency and intensity of vibrational bands. matanginicollege.ac.inmsu.edu The interactions between the solute (this compound) and the solvent molecules can perturb the vibrational energy levels of the molecule. nih.gov For instance, polar solvents generally cause a decrease in the frequency of carbonyl stretching vibrations, an effect that, while not directly applicable to C₂Br₄, illustrates the principle of solvent-solute interactions. matanginicollege.ac.in The infrared spectrum of liquid and dissolved this compound has been investigated from 3µ to 36µ, providing a basis for understanding these effects. cdnsciencepub.com
Comparative Vibrational Studies of Perhalogenated Ethylenes
To gain a deeper understanding of the vibrational properties of this compound, it is useful to compare its spectroscopic data with those of its perhalogenated analogues.
Correlation of Spectroscopic Data with this compound Analogues (e.g., C₂F₄, C₂Cl₄)
The vibrational spectra of tetrafluoroethylene (B6358150) (C₂F₄), tetrachloroethylene (B127269) (C₂Cl₄), and this compound (C₂Br₄) have been studied comparatively to establish a consistent set of assignments for all halogenated ethylenes. researchgate.netaip.org Force constant calculations have been instrumental in this process, allowing for the prediction and verification of fundamental frequencies across the series. researchgate.netaip.org
The assignments for C₂F₄, C₂Cl₄, and C₂Br₄ are now considered complete and concordant. aip.orgresearchgate.net The study of C₂Br₄ led to necessary revisions in the earlier assignments for C₂Cl₄, particularly for the angular modes. aip.org This comparative approach, where force constants from key molecules like C₂F₄, C₂Cl₄, and C₂Br₄ are used to calculate the fundamentals of other mixed perhalogenated ethylenes, has proven to be a powerful strategy. researchgate.netaip.org
| Molecule | C=C Stretch (a₁g) (cm⁻¹) |
| C₂F₄ | ~1872 |
| C₂Cl₄ | ~1571 |
| C₂Br₄ | 1535 |
Note: Frequencies for C₂F₄ and C₂Cl₄ are approximate values from broader studies and are provided for comparative context. nist.gov
Electron Diffraction Studies Pertaining to this compound Structure
Gas-phase electron diffraction (GED) is a primary technique for determining the precise geometrical structure of molecules in their free state, devoid of intermolecular forces present in condensed phases. wikipedia.org While specific, detailed GED structural data for this compound were not found in the provided search results, the formation of C₂Br₄ from the bimolecular combination of CBr₂ radicals has been noted in gas-phase studies. kaist.ac.kr This suggests that GED could be a valuable tool for confirming the planar D₂h structure and providing accurate bond lengths and angles for the C₂Br₄ molecule. The technique has been successfully applied to determine the structures of many other molecules, including other halogenated hydrocarbons. rsc.orgmdpi.com
Investigations of Molecular Electrostatics in this compound
For halogens other than fluorine, a phenomenon known as the "σ-hole" can occur. This refers to a region of positive electrostatic potential on the outermost portion of the halogen atom, centered along the axis of the covalent bond. researchgate.netacs.org This positive region arises despite the high electronegativity of the halogen. In this compound, the symmetric stretching mode of the C=C bond, which is formally forbidden in the infrared, can be induced to appear weakly in the liquid phase spectrum. rsc.org The intensity of this band is enhanced in the presence of an external electric field, an effect attributed to the change in molecular polarizability with vibrational amplitude. rsc.org This observation provides indirect insight into the molecule's electrostatic properties and how they are modulated by vibrational motion. Theoretical calculations of the ESP surface for molecules like 1,1,2,2-tetrabromoethane (B165195) show a positive potential on the bromine atoms, indicating the presence of a σ-hole, which allows for halogen bonding. mdpi.comresearchgate.net It is highly probable that a similar positive σ-hole exists on the bromine atoms of this compound, influencing its intermolecular interactions.
Computational Chemistry and Theoretical Modeling of Tetrabromoethylene
Quantum Chemical Calculations on Tetrabromoethylene
Quantum chemical calculations offer a powerful lens to examine the intricacies of this compound's molecular structure and energetics. rsc.orgrsdjournal.org These computational approaches have become a primary source for accurate thermochemical properties, especially for halogenated compounds where experimental data can be sparse or contain large deviations. nsf.gov
High-level ab initio methods, such as the Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method extrapolated to the Complete Basis Set (CBS) limit, are renowned for their accuracy in predicting molecular energies. nih.govrsc.org This "gold standard" of computational chemistry is capable of producing results with kilojoule-per-mole accuracy, making it invaluable for thermochemical predictions. nsf.gov
For this compound, CCSD(T)/CBS calculations have been employed to determine its enthalpy of formation. nsf.gov One study reported a value of 42.1 kcal/mol for the enthalpy of formation of C₂Br₄ using this method. nsf.gov The accuracy of CCSD(T)/CBS stems from its effective handling of electron correlation and the extrapolation procedure that minimizes basis set superposition error. rsc.orguni-muenchen.de It's important to note that for bromine-containing compounds, accounting for scalar relativistic effects and molecular spin-orbit corrections is crucial for achieving high accuracy. nsf.gov For instance, the molecular spin-orbit correction for tetrabromomethane significantly increased its calculated enthalpy of formation. nsf.gov
Composite computational approaches, such as the Gaussian-n (Gn) theories (e.g., G3, G4) and the correlation consistent Composite Approach (ccCA), provide a cost-effective alternative to more computationally expensive methods while still delivering high accuracy. nsf.gov These methods combine results from several lower-level calculations to approximate a high-level calculation. gaussian.comuni-muenchen.de
Previous studies on third-row containing molecules have successfully used Gn and ccCA methods to calculate thermochemical properties like enthalpies of formation. nsf.gov For instance, an investigation of fifty-one molecules containing third-row atoms found that G3, G4, and ccCA methods yielded mean absolute deviations of 1.2, 0.6, and 0.7 kcal/mol, respectively, when compared to experimental values. nsf.gov The G4 method often provides values closest to experiment for third-row species, partly due to empirical parameterization. nsf.gov In contrast, the ccCA method achieves comparable accuracy without such empirical parameters. nsf.gov For C₂Br₄ specifically, the G3X composite method has been used in investigations of bromo C1 and C2 hydrocarbons. nsf.gov
Application of High-Level Ab Initio Methods (e.g., CCSD(T)/CBS) for this compound
Thermochemical Properties of this compound
The thermochemical properties of this compound are fundamental to understanding its stability and reactivity in various chemical environments.
The enthalpy of formation is a key thermochemical property. For this compound, where experimental values are not available, theoretical calculations are the primary source of this data. nsf.gov
Different high-level theoretical methods have yielded slightly different values for the gas-phase enthalpy of formation (ΔHf) of this compound at 298.15 K.
| Method | Enthalpy of Formation (kcal/mol) |
| CCSD(T)/CBS | 42.1 nsf.gov |
| DK-CCSD(T)/Aug-VTZ (isodesmic) | 45.43 nsf.gov |
| RC3 using CCSD(T) | 43.7 nsf.gov |
These values highlight the importance of the chosen theoretical methodology. The differences can be attributed to factors like the treatment of relativistic effects and the specific reaction schemes used in the calculations. nsf.gov
To improve the accuracy of calculated enthalpies of formation, particularly when using less computationally demanding methods, theoretical chemists often employ reaction schemes that conserve certain bonding characteristics between reactants and products. This helps to cancel out systematic errors in the calculations. uni-rostock.densf.gov
Isodesmic Reactions: In these reactions, the number and types of chemical bonds are conserved on both sides of the equation. wikipedia.orgwikipedia.org For example, an isodesmic reaction could be constructed to calculate the enthalpy of formation of C₂Br₄ by using molecules with similar C-Br and C=C bonds for which accurate experimental or theoretical thermochemical data exists. nsf.govuni-rostock.de
Hypohomodesmotic Reactions: This is a more refined type of reaction scheme where not only the bond types are conserved, but also the immediate atomic connectivity (hybridization states of the atoms involved in the bonds). nsf.govnih.gov This leads to even better error cancellation. An example of a hypohomodesmotic reaction (RC3) for C₂Br₂ would preserve the immediate connectivity of all atoms. nsf.gov
The use of such schemes is a powerful strategy in computational thermochemistry to obtain reliable data for molecules like this compound. nsf.govnsf.gov
Theoretical Determination of Enthalpies of Formation for this compound
Electronic Structure and Bonding Analysis of this compound
An analysis of the electronic structure of this compound provides fundamental insights into its chemical bonding and reactivity. numberanalytics.comresearchfeatures.com The molecule consists of a carbon-carbon double bond with two bromine atoms attached to each carbon atom. The presence of the four electronegative bromine atoms significantly influences the electron distribution within the molecule.
The C=C double bond forms the backbone of the molecule, while the C-Br bonds are polarized, with the bromine atoms drawing electron density away from the carbon atoms. This electronic arrangement is key to understanding the molecule's stability and how it might interact with other chemical species. rsc.orgrsc.org Computational methods like Density Functional Theory (DFT) and post-Hartree-Fock methods can be used to analyze molecular orbitals, electron density distribution, and bonding patterns, providing a detailed picture of the electronic landscape of this compound. numberanalytics.comresearchgate.net
Prospective Directions and Emerging Frontiers in Tetrabromoethylene Research
Development of Novel and Efficient Synthetic Routes for Tetrabromoethylene
The synthesis of this compound (C2Br4) has traditionally been achieved through methods such as the bromination of acetylene (B1199291) and the dehydrobromination of pentabromoethane (B1585512). smolecule.comwikipedia.org While effective, these methods can involve hazardous reagents and produce by-products, prompting research into more efficient and safer synthetic pathways.
One area of development focuses on the direct reaction of acetylene with bromine. wikipedia.orgbloomtechz.com Innovations in this area include the use of a solution of bromine in this compound as the starting material, which can be part of a continuous process. google.com Research has shown that while light can catalyze this reaction, it does not proceed to completion in complete darkness, highlighting the importance of reaction conditions. google.com A process has been developed that involves introducing acetylene into a solution of bromine in tetrabromoethane, with illumination applied after a significant portion of the bromine has reacted. google.com This method aims to improve reaction control and yield.
Another approach involves the oxybromination of butane (B89635), where butane reacts with free oxygen and bromine under specific conditions to produce this compound. smolecule.comwikipedia.org Furthermore, the reaction of mercuric acetylide with bromine also yields this compound. smolecule.comwikipedia.org
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Key Features |
|---|---|---|
| Bromination of Acetylene | Acetylene, Bromine | Can be performed in the vapor phase or with liquid bromine; light can act as a catalyst. wikipedia.orggoogle.com |
| Dehydrobromination of Pentabromoethane | Pentabromoethane | Involves the removal of hydrogen bromide. smolecule.comwikipedia.org |
| Oxybromination of Butane | Butane, Oxygen, Bromine | A direct oxidation and bromination process. smolecule.comwikipedia.org |
| Reaction of Mercuric Acetylide | Mercuric Acetylide, Bromine | A less common, specialized method. smolecule.comwikipedia.org |
| Microchannel Reactor Synthesis (of precursor) | Acetylene, Bromine | Offers enhanced control, safety, and efficiency for producing the precursor 1,1,2,2-tetrabromoethane (B165195). bloomtechz.com |
Unraveling Undiscovered Chemical Transformations and Reaction Mechanisms of this compound
While the primary reactions of this compound are known, there is ongoing research to discover new chemical transformations and better understand their underlying mechanisms. For instance, the treatment of this compound with fuming nitric acid results in the formation of tribromoacetyl bromide, indicating its susceptibility to oxidative cleavage. smolecule.comwikipedia.org
The debromination of related compounds like 1,1,2,2-tetrabromoethane to form acetylene is a well-established elimination reaction, often utilizing a reducing agent like zinc. vaia.comgauthmath.com The mechanism involves the removal of two bromine atoms. Understanding the stepwise nature of such elimination reactions from this compound itself could lead to the selective synthesis of partially debrominated products like dibromoacetylene, a highly reactive and potentially useful synthetic intermediate.
Recent studies have highlighted the role of tetrabromoethane, a related compound, as a halogen bond donor. mdpi.comresearchgate.net This suggests that this compound, with its electron-rich bromine atoms, could also participate in halogen bonding interactions, a concept that is increasingly being explored in crystal engineering and supramolecular chemistry. mdpi.com Investigating these non-covalent interactions could reveal new ways to control the solid-state structure and reactivity of this compound.
Furthermore, the use of this compound in the synthesis of complex molecules is an area ripe for exploration. For example, it has been used in the final cyclization step for the synthesis of tetratellurafulvalene, where it was found to reduce byproduct formation compared to tetrachloroethylene (B127269). mdpi.comacs.org This suggests its potential as a reagent in cyclization and other coupling reactions, possibly through mechanisms involving radical intermediates or transition metal catalysis.
Advancements in Computational Prediction and Theoretical Understanding of this compound Properties and Reactivity
Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like this compound without the need for extensive and costly experimentation. shsu.edu Density Functional Theory (DFT) calculations are being employed to investigate various molecular properties. mdpi.comaimspress.comaimspress.com
For instance, DFT has been used to study the halogen bonding interactions of 1,1,2,2-tetrabromoethane, a close relative of this compound. mdpi.comresearchgate.net These calculations can predict electrostatic potential surfaces, which reveal regions of positive and negative charge on the molecule and thus its potential for intermolecular interactions. mdpi.com Similar computational studies on this compound could elucidate its potential as a halogen bond donor or acceptor, guiding its application in materials science.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are also being developed to predict physical properties and biological activities of halogenated hydrocarbons. aimspress.comaimspress.comresearchgate.net These models use calculated molecular descriptors, such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), molecular polarizability, and molar refractivity, to correlate with macroscopic properties like viscosity or toxicity. aimspress.comaimspress.comresearchgate.net Applying these models to this compound could allow for the prediction of its behavior in various solvent systems and its potential environmental impact.
Vibrational spectroscopy, combined with force constant calculations, has been used to provide a complete vibrational assignment for this compound. aip.org These theoretical analyses are crucial for interpreting experimental spectra and understanding the molecule's fundamental vibrational modes, which are related to its structure and bonding. aip.org
Table 2: Calculated Molecular Descriptors for this compound and Related Compounds
| Compound | Descriptor | Calculated Value | Significance |
|---|---|---|---|
| 1,1,2,2-Tetrabromoethane | (Ht* - Hg*) | 480 cal/mole | Transition state energy difference between rotamers. cdnsciencepub.com |
| 1,1,2,2-Tetrabromoethane | (Ft* - Fg*) | 244 cal/mole | Transition state free energy difference between rotamers. cdnsciencepub.com |
| Halogenated Hydrocarbons | ELUMO | Varies | Predictor of electrophilicity and reactivity. aimspress.com |
| Halogenated Hydrocarbons | Polarizability (α) | Varies | Relates to intermolecular forces and solubility. aimspress.com |
Exploration of New Applications of this compound as a Unique Chemical Reagent
This compound's unique structure and reactivity make it a valuable reagent in organic synthesis beyond its traditional uses. Its high density has historically led to its application in mineral separation. smolecule.comwikipedia.org
In modern organic synthesis, this compound has been employed as a key component in the construction of complex heterocyclic systems. For example, it is used in the synthesis of bis(ethylenedioxy)-1,4,5,8-tetraselenanaphthalene through a reaction with a diselenolate. researchgate.net This demonstrates its utility as a four-carbon building block with reactive sites for nucleophilic substitution.
Furthermore, its role in the optimized synthesis of tetratellurafulvalene highlights its potential as a superior reagent in certain cyclization reactions, leading to higher yields and fewer byproducts. mdpi.comacs.org This suggests that it could be more widely applied in the synthesis of other complex, electron-rich molecules for materials science applications.
The related compound, 1,1,2,2-tetrabromoethane, has been used as a brominating agent in ferrocene (B1249389) chemistry. mdpi.comthieme-connect.com This points to the potential of this compound itself to act as a source of bromine under specific reaction conditions, possibly through radical pathways or in the presence of a catalyst. The development of new synthetic methodologies, such as those predicted by computational tools like ChemPlanner, may uncover novel applications for this compound in retrosynthetic analysis and the design of efficient synthetic routes. numberanalytics.comchemanager-online.com
The exploration of its reactivity with various functional groups, guided by both experimental and theoretical studies, is likely to expand the toolkit of synthetic chemists, establishing this compound as a more versatile and widely used chemical reagent.
Q & A
Q. How do isotopic substitutions (e.g., ¹³C) enhance NMR studies of this compound’s dynamics?
- Methodological Answer : ¹³C-labeled C₂Br₄ enables precise tracking of rotational barriers via variable-temperature NMR. Key steps:
Synthesize ¹³C-enriched C₂Br₄ via bromination of ¹³C₂H₂.
Measure spin-lattice relaxation times (T₁) to calculate activation energy for C=C rotation.
Compare with DFT-derived rotational potentials .
Notes
- Avoid commercial sources (e.g., Benchchem) due to reliability concerns.
- Cite peer-reviewed journals (e.g., Acta Chem. Scand., J. Chem. Phys.) for authoritative data.
- For advanced studies, integrate experimental and computational workflows to address data gaps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
